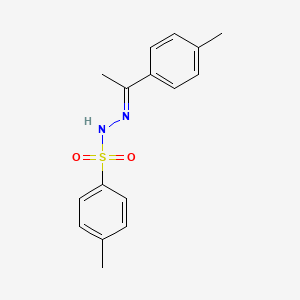

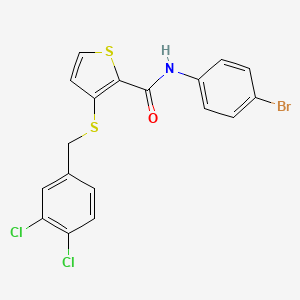

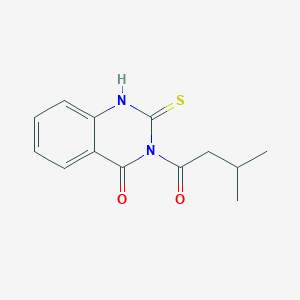

![molecular formula C14H12N2O B2615232 phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2189498-62-0](/img/structure/B2615232.png)

phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives . The reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the alkylation of 6,7-Dihydro-7-5H-pyrrolo[3,4-b]pyridin-5-ones has been achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .科学的研究の応用

Molecular Structure and Synthesis

Isomorphous Structures and Data-Mining Challenges : The synthesis of isomorphous structures like (Swamy et al., 2013) provides insight into the molecular structure of related compounds. Their complex formations pose challenges in automatic data-mining due to extensive disorder, highlighting the importance of manual analysis in structural chemistry.

Spectroscopic Properties and Solvent Effects : The study of spectroscopic properties of related compounds in various solvents, as detailed by (Al-Ansari, 2016), reveals how structural variations and environmental factors influence absorption and fluorescence properties. This research aids in understanding the photophysical behavior of phenylpyridin derivatives.

Crystal Structure Analysis : The examination of crystal structures, like the monoclinic polymorph of related compounds (Rodríguez-Mora et al., 2013), contributes to a deeper understanding of molecular conformations and interactions, which are crucial for designing new materials and drugs.

Chemical Synthesis and Modification

One-Pot Synthesis Techniques : The development of one-pot synthesis methods for related compounds (Kaur & Kumar, 2018) demonstrates efficient and economical approaches to creating pyrrole derivatives, which is valuable for pharmaceutical and materials science research.

Biocatalytic Production of Chiral Alcohols : Research on the asymmetric reduction of heteroaryl ketones, including phenylpyridin derivatives, using bacterial strains like Lactobacillus paracasei (Şahin et al., 2019) shows potential in producing chiral alcohols with high enantiomeric purity, essential for developing enantioselective drugs.

Solvent-Free Synthesis : The solvent-free synthesis of pyrimidin derivatives (Gein et al., 2020) underlines the importance of eco-friendly methods in chemical synthesis, which is crucial for sustainable development in pharmaceutical chemistry.

特性

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(11-5-2-1-3-6-11)16-9-12-7-4-8-15-13(12)10-16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMQONNKSPZYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC=CC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

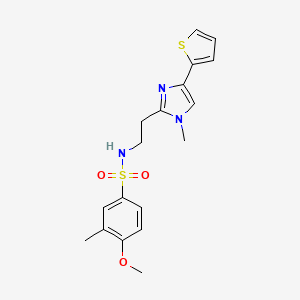

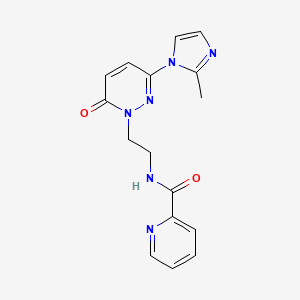

![2-(9-Bromo-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2615155.png)

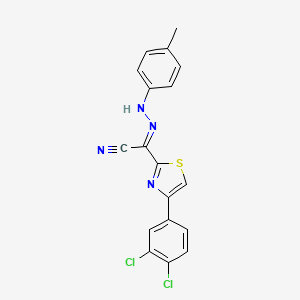

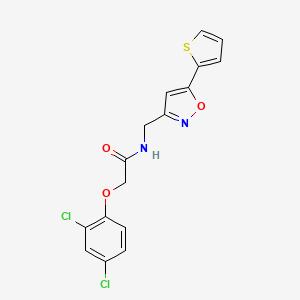

![3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2615158.png)

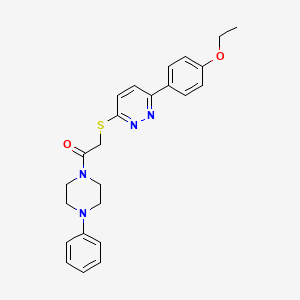

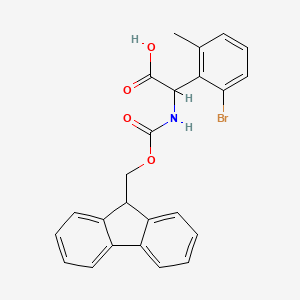

![N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615162.png)

![6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2615164.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2615168.png)